SC-514

Catalog No.
S542709
CAS No.
354812-17-2
M.F
C9H8N2OS2
M. Wt
224.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SC-514

CAS Number

354812-17-2

Product Name

SC-514

IUPAC Name

3-amino-5-thiophen-3-ylthiophene-2-carboxamide

Molecular Formula

C9H8N2OS2

Molecular Weight

224.3 g/mol

InChI

InChI=1S/C9H8N2OS2/c10-6-3-7(5-1-2-13-4-5)14-8(6)9(11)12/h1-4H,10H2,(H2,11,12)

InChI Key

BMUACLADCKCNKZ-UHFFFAOYSA-N

SMILES

C1=CSC=C1C2=CC(=C(S2)C(=O)N)N

Solubility

Soluble in DMSO

Synonyms

SC 514, SC-514, SC514 cpd

Canonical SMILES

C1=CSC=C1C2=CC(=C(S2)C(=O)N)N

Description

The exact mass of the compound 3-Amino-5-(3-thiophenyl)-2-thiophenecarboxamide is 224.0078 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiophenes - Supplementary Records. It belongs to the ontological category of thiophenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

    Medicinal Chemistry and Drug Development

    Suprofen and Articaine Analogs

      Scientific Field: Pharmacology and drug design.

      Summary: Suprofen (a nonsteroidal anti-inflammatory drug) and articaine (a dental anesthetic) contain thiophene frameworks.

      Methods: Synthesis of 2-substituted and 2,3,4-trisubstituent thiophenes.

      Results: Effective pain relief and anesthesia.

    Antimicrobial Properties

      Scientific Field: Microbiology and pharmacology.

      Summary: Some thiophene derivatives exhibit antimicrobial activity.

      Methods: Synthesis and testing against bacteria and fungi.

      Results: Potential use as antimicrobial agents.

SC-514, also known as 3-amino-5-(3-thiophenyl)-2-thiophenecarboxamide, is a selective and reversible inhibitor of IκB kinase 2 (IKK2). It is characterized by its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a crucial role in various cellular processes, including inflammation and cell survival. SC-514 exhibits an IC50 value ranging from 3 to 12 μM, demonstrating significant selectivity over multiple other kinases .

, including:

  • Oxidation: Under specific conditions, SC-514 can be oxidized to form various oxidized derivatives. This reaction is important for studying its metabolic pathways and potential active metabolites.
  • Hydrolysis: SC-514 may also participate in hydrolytic reactions, which can affect its stability and bioavailability.

These reactions are essential for understanding the compound's behavior in biological systems.

SC-514 has been shown to significantly inhibit RANKL-induced osteoclastogenesis, a process critical for bone resorption. The compound acts by blocking NF-κB activation, which is essential for osteoclast differentiation. In vitro studies indicate that SC-514 dose-dependently inhibits osteoclastogenesis with an IC50 of less than 5 μM. At higher concentrations (≥12.5 μM), it induces apoptosis and activates caspase 3 in RAW264.7 cells . This suggests potential therapeutic applications in treating osteoclast-mediated diseases such as osteoporosis and cancer-induced bone loss.

  • Formation of Thiophene Derivatives: Utilizing thiophene-based compounds as starting materials.
  • Amidation Reaction: Introducing amino groups through amidation reactions to form the final structure.
  • Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

Specific methodologies may vary based on laboratory practices and desired yields.

SC-514 has several notable applications:

  • Research Tool: It is widely used in research to study the NF-κB signaling pathway and its implications in various diseases.
  • Potential Therapeutic Agent: Due to its ability to inhibit osteoclastogenesis, SC-514 may serve as a candidate for developing treatments for bone-related disorders.

Its unique mechanism of action makes it a valuable compound in pharmacological research.

Studies on SC-514's interactions indicate that it selectively inhibits IKKβ without significantly affecting other kinases. This selectivity is critical for minimizing off-target effects, making SC-514 a more favorable candidate for therapeutic development. Interaction studies often involve assessing its effects on cellular signaling pathways and evaluating potential synergistic effects with other compounds.

Several compounds share structural or functional similarities with SC-514. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
BAY 11-7082IKKβ inhibitor with a different scaffoldMore potent against IKKβ but less selective
TPCA-1Selective IKK2 inhibitorShows anti-inflammatory properties
IKK16Selective IKKβ inhibitorExhibits different pharmacokinetics
NEMO Binding Domain InhibitorsTarget NEMO/IKK complexBroader range of effects on NF-κB signaling

SC-514 stands out due to its selective inhibition of IKKβ and low off-target activity, making it particularly useful in studying osteoclastogenesis and related disorders.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

224.00780523 g/mol

Monoisotopic Mass

224.00780523 g/mol

Heavy Atom Count

14

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

EU3S753TY9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

3-amino-5-(3-thiophenyl)-2-thiophenecarboxamide

Dates

Modify: 2023-08-15
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11: Liu Q, Wu H, Chim SM, Zhou L, Zhao J, Feng H, Wei Q, Wang Q, Zheng MH, Tan RX, Gu Q, Xu J, Pavlos N, Tickner J, Xu J. SC-514, a selective inhibitor of IKKβ attenuates RANKL-induced osteoclastogenesis and NF-κB activation. Biochem Pharmacol. 2013 Dec 15;86(12):1775-83. doi: 10.1016/j.bcp.2013.09.017. Epub 2013 Sep 30. PubMed PMID: 24091016.
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